Acétylacétonate de cadmium

Vue d'ensemble

Description

Synthesis Analysis

Cadmium acetylacetonate can be synthesized through electrochemical methods, involving the electrochemical oxidation of cadmium in the presence of acetylacetonate ligands. These processes lead to the formation of complexes that have been used as precursors for the deposition of cadmium sulfide thin films or nanoparticles by methods such as aerosol-assisted chemical vapor deposition (AACVD) or thermolysis in oleylamine (Ramasamy et al., 2009).

Molecular Structure Analysis

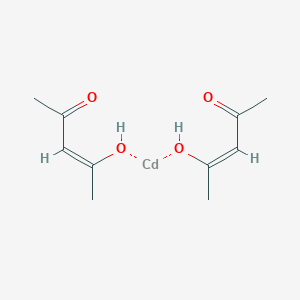

The molecular structure of cadmium acetylacetonate complexes has been characterized by X-ray crystallography, revealing their coordination geometry and bonding arrangements. For instance, studies have shown the formation of dimeric molecules and the coordination of cadmium ions in octahedral geometries with acetylacetonate and other ligands (Wojnowski et al., 1992).

Chemical Reactions and Properties

Cadmium acetylacetonate participates in metal exchange reactions with other metal ions, illustrating its reactivity and potential applications in material synthesis. These reactions have been monitored using techniques like ion-selective electrodes, highlighting the complex's reactivity with ions like Cu(II) and Zn(II) (Fujiyoshi & Katayama, 1995).

Applications De Recherche Scientifique

Précurseur pour la recherche sur les nanoparticules

L'acétylacétonate de cadmium joue un rôle important en tant que précurseur dans la recherche sur les nanoparticules . Les propriétés uniques de ce composé permettent son utilisation dans la synthèse de nanoparticules, qui ont un large éventail d'applications dans divers domaines tels que la médecine, l'électronique et la science des matériaux .

Science des polymères

Dans le domaine de la science des polymères, l'this compound est utilisé en raison de sa capacité à former des complexes de coordination . Ces complexes peuvent être utilisés dans la création de polymères aux propriétés spécifiques, ce qui en fait un outil précieux dans le développement de nouveaux matériaux .

Catalyse

L'this compound est utilisé comme catalyseur dans diverses synthèses organiques . Sa capacité à former des complexes d'énolates métalliques en fait un catalyseur polyvalent, capable de faciliter un large éventail de réactions chimiques .

Aspects mécanistiques

Les aspects mécanistiques de l'this compound font également l'objet de recherches. Comprendre la nature et la liaison de ce composé peut fournir des informations précieuses sur sa réactivité et sa sélectivité, qui peuvent être utilisées pour développer des catalyseurs plus efficaces et plus performants .

Études spectroscopiques RMN

L'this compound peut servir de sonde dans les études spectroscopiques RMN . Ce qui en fait un outil utile dans l'étude des structures et de la dynamique moléculaires .

Synthèses organiques

L'this compound est utilisé dans une variété de synthèses organiques <svg

Mécanisme D'action

Target of Action

Cadmium acetylacetonate is a coordination complex derived from the acetylacetonate anion and cadmium ions . The primary targets of cadmium acetylacetonate are the biochemical pathways where it acts as a catalyst . It is also used as a precursor for nanoparticle research and polymer science .

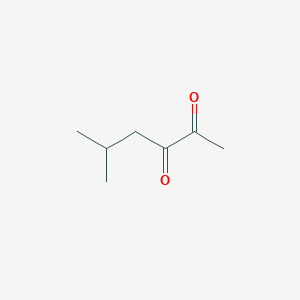

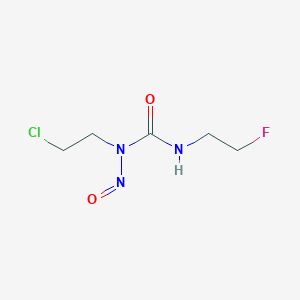

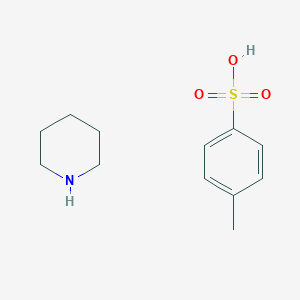

Mode of Action

The ligand acetylacetonate, often abbreviated as “acac”, binds to the cadmium to form a six-membered chelate ring . This complex is used in a plethora of catalyzed reactions . The mode of action involves the interaction of the cadmium acetylacetonate complex with its targets, leading to various changes in the biochemical pathways .

Biochemical Pathways

Cadmium acetylacetonate affects several biochemical pathways. It has been reported to activate different signaling pathways such as Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways . Its interference with these pathways contributes to pathological conditions and carcinogenesis .

Pharmacokinetics

It is known that cadmium has a long half-life and bio-accumulates in the kidneys . The bioavailability of cadmium acetylacetonate would be influenced by these properties.

Result of Action

The molecular and cellular effects of cadmium acetylacetonate’s action are primarily due to its role as a catalyst in various reactions . It also contributes to the development of catalysts that impart selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

Action Environment

Safety and Hazards

Cadmium acetylacetonate is harmful if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer and damaging fertility or the unborn child . It may cause damage to organs (Kidney, Bone) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Orientations Futures

The global Cadmium Acetylacetonate market size was valued at USD XX.X Million in 2023 and is expected to reach USD XX.X Million by 2031, growing at an XX.X% CAGR from 2024 to 2031 . The increasing demand for Cadmium Acetylacetonate in industries such as healthcare, automotive, and consumer electronics is driving this growth . Technological advancements, including the development of more efficient and cost-effective Cadmium Acetylacetonate, are also contributing to this growth .

Propriétés

IUPAC Name |

cadmium;(Z)-4-hydroxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Cd/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWWQOLXBCJYKI-FDGPNNRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16CdO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14689-45-3 | |

| Record name | Bis(pentane-2,4-dionato-O,O')cadmium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.